Chemical structure and properties of 5-(3-Propoxyphenyl)thiazol-2-amine
Chemical structure and properties of 5-(3-Propoxyphenyl)thiazol-2-amine
An In-depth Technical Guide on the Chemical Structure and Properties of 5-(3-Propoxyphenyl)thiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Strategic Importance of the 2-Aminothiazole Scaffold
The 2-aminothiazole nucleus is a privileged scaffold in medicinal chemistry, serving as a cornerstone for a multitude of biologically active molecules.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions have led to its incorporation into numerous approved drugs, including sulfathiazole, meloxicam, and the kinase inhibitor dasatinib.[3][4] These compounds exhibit a vast range of therapeutic effects, from antimicrobial and anti-inflammatory to potent anticancer activities.[3][5][6] The versatility of the 2-aminothiazole core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific derivative, 5-(3-Propoxyphenyl)thiazol-2-amine, providing a detailed exploration of its chemical attributes, synthesis, and characterization to empower researchers in their quest for novel therapeutic agents.
Part 1: Molecular Architecture and Physicochemical Profile
The structure of 5-(3-Propoxyphenyl)thiazol-2-amine is characterized by the fusion of a 2-aminothiazole ring with a 3-propoxyphenyl moiety at the 5-position. This specific arrangement confers a distinct set of properties that are critical for its behavior in both chemical and biological systems.
The 2-amino group is a key hydrogen bond donor and can be protonated, influencing the molecule's interaction with biological targets like enzyme active sites.[1] The propoxy group attached to the phenyl ring adds significant lipophilicity, which can enhance membrane permeability and affect the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the compound.
Caption: 2D representation of 5-(3-Propoxyphenyl)thiazol-2-amine.
Quantitative Physicochemical Data
The following table summarizes key computed and available properties for the molecule. These parameters are fundamental for computational modeling, solubility screening, and initial formulation development.
| Property | Value | Data Source |
| IUPAC Name | 5-(3-propoxyphenyl)-1,3-thiazol-2-amine | Fluorochem[7] |
| CAS Number | 1596698-60-0 | Fluorochem[7] |
| Molecular Formula | C₁₂H₁₄N₂OS | AOBChem[8] |
| Molecular Weight | 234.32 g/mol | Fluorochem[7] |
| Predicted LogP | 2.85 | Fluorochem[7] |
| Hydrogen Bond Donors | 1 (from -NH₂) | Fluorochem[7] |
| Hydrogen Bond Acceptors | 3 (2 from N, 1 from O) | Fluorochem[7] |
| Physical Form | Solid | N/A (Typical for this class) |
Part 2: Synthesis and Purification Protocol
The synthesis of 2-aminothiazoles is most commonly achieved via the Hantzsch Thiazole Synthesis .[1] This robust and versatile method involves the condensation reaction between an α-haloketone and a thiourea. The workflow is reliable and generally proceeds with good yields.
Synthetic Workflow Diagram
Caption: General workflow for the Hantzsch synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of α-Bromo-3-propoxyacetophenone (The α-Haloketone)
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Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Dissolution: Dissolve 3-propoxyacetophenone (1.0 eq) in a minimal amount of glacial acetic acid.
-
Bromination: While stirring vigorously at room temperature, add a solution of bromine (1.0 eq) in glacial acetic acid dropwise from the dropping funnel. The characteristic red-brown color of bromine should disappear upon addition.
-
Expertise Insight: The reaction is typically exothermic. A slow, controlled addition is critical to prevent overheating and the formation of dibrominated side products. Acetic acid acts as a solvent and facilitates the enolization of the ketone, which is the reactive species in electrophilic α-halogenation.
-
-
Reaction Monitoring: Stir the mixture for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Workup: Quench the reaction by carefully pouring the mixture into a beaker of ice-cold water. The α-haloketone product, being organic, will often precipitate or form an oil.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize excess acetic acid) and brine.
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Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude α-bromo-3-propoxyacetophenone. This intermediate is often used directly in the next step without further purification due to its lachrymatory nature.
Step 2: Hantzsch Condensation to form 5-(3-Propoxyphenyl)thiazol-2-amine
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Setup: In a round-bottom flask equipped with a condenser, dissolve the crude α-bromo-3-propoxyacetophenone (1.0 eq) in ethanol.
-
Addition of Thiourea: Add thiourea (1.1 eq) to the solution.
-
Expertise Insight: A slight excess of thiourea ensures the complete consumption of the valuable α-haloketone intermediate. Ethanol is an excellent solvent for both reactants and facilitates the reaction under reflux conditions.
-
-
Cyclization: Heat the mixture to reflux and maintain for 4-6 hours. Monitor by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The product may precipitate as the hydrobromide salt.
-
Neutralization: Add a base, such as aqueous ammonia or saturated sodium bicarbonate, until the solution is neutral or slightly basic (pH ~8). This deprotonates the thiazole salt, precipitating the free amine.
-
Filtration: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel.
-
Trustworthiness & Self-Validation: The purity of the final product must be rigorously confirmed. A successful synthesis is validated by obtaining a sharp, single spot on TLC in multiple solvent systems, a defined melting point, and spectroscopic data (¹H NMR, ¹³C NMR, MS) that is fully consistent with the target structure.[9][10]
Part 3: Structural Characterization Workflow
Confirming the identity and purity of the synthesized molecule is a non-negotiable step in drug discovery. A multi-technique approach is required for unambiguous structural elucidation.
Caption: A standard workflow for the spectroscopic characterization of a novel compound.
Expected Spectroscopic Signatures:
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¹H NMR (DMSO-d₆, 500 MHz): The spectrum should display characteristic signals: triplets and a sextet for the propyl chain protons, multiplets in the aromatic region (6.8-7.8 ppm) for the phenyl ring, a singlet for the thiazole C4-H, and a broad singlet for the -NH₂ protons which may exchange with D₂O.[11]
-
¹³C NMR (DMSO-d₆, 125 MHz): The spectrum will show 12 distinct carbon signals, including those for the propyl chain, the six aromatic carbons (with the C-O carbon shifted downfield), and the three carbons of the thiazole ring (with the C=N carbon being the most downfield).[12][13]
-
Mass Spectrometry (ESI+): The primary confirmation of identity will be the detection of the molecular ion peak. In positive electrospray ionization mode, this will appear as the [M+H]⁺ ion at m/z ≈ 235.1.
-
FT-IR (KBr Pellet, cm⁻¹): Key vibrational bands are expected for: N-H stretching (a pair of bands around 3100-3400 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), aliphatic C-H stretching (~2850-2950 cm⁻¹), C=N stretching of the thiazole ring (~1610 cm⁻¹), and the strong C-O-C stretch of the aryl ether (~1250 cm⁻¹).[9][12]
Part 4: Perspective on Biological and Medicinal Significance
While specific biological data for 5-(3-Propoxyphenyl)thiazol-2-amine is not extensively published, its structural class is a fertile ground for drug discovery.[6] Derivatives of 2-aminothiazole are known to act on a wide variety of biological targets.
Potential Therapeutic Areas:
-
Anti-inflammatory: Many N-aryl-thiazol-2-amine derivatives are reported as potent inhibitors of enzymes involved in inflammation, such as 5-lipoxygenase (5-LOX).[14]
-
Anticancer: The scaffold is a key component of kinase inhibitors and compounds that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[3][6][15]
-
Antimicrobial: The thiazole ring is present in numerous compounds with antibacterial and antifungal properties.[5][11]
-
Antioxidant: Phenolic thiazoles, which are structurally related, have demonstrated significant free radical scavenging capabilities.[15]
Given this precedent, 5-(3-Propoxyphenyl)thiazol-2-amine represents a promising starting point for lead optimization campaigns in these and other therapeutic areas.
References
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MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]
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Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available from: [Link]
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Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. Available from: [Link]
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PubMed. (2018, March 15). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available from: [Link]
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Ghorab, M. M., et al. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences. Available from: [Link]
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Hassan, A., et al. (2022, March 14). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. International Journal of Molecular Sciences. Available from: [Link]
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PubChem. 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine. Available from: [Link]
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AOBChem. 5-(3-(Trifluoromethoxy)phenyl)thiazol-2-amine. Available from: [Link]
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Growing Science. (2019, April 21). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. Current Chemistry Letters. Available from: [Link]
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Erbil Polytechnic University. (n.d.). SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. EPU Academic Staff. Available from: [Link]
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ResearchGate. (2025, August 10). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Available from: [Link]
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Wikipedia. 2-Aminothiazole. Available from: [Link]
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Arkivoc. (2022). Synthesis and some reactions of 5-carbmethoxymethylidene-4-oxo- 1,3-thiazol-2-ylguanidine. Available from: [Link]
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PubMed. (2012, July 15). Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. Available from: [Link]
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